2-Imidazol-1-ylmethyl-piperazine

Antitubercular agents CYP121A1 inhibition Medicinal chemistry

Essential building block for synthesizing CYP121A1 inhibitors (MIC=6.25 μg/mL, KD=1.2-1.6 µM). This specific 2-imidazol-1-yl substitution on the piperazine ring is mandatory, as cheaper regioisomers (e.g., 4-substituted or 1-imidazol-2-ylmethyl analogs) cannot mimic the dicyclotyrosine substrate, compromising antimycobacterial SAR. The core's low logP (-1.1) and TPSA (41.9 Ų) provide a favorable ADME profile for CNS and antiparasitic programs, making standard piperazine blocks irrelevant. Request a quote for this critical heterocyclic intermediate.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Cat. No. B13795231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazol-1-ylmethyl-piperazine
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CN2C=CN=C2
InChIInChI=1S/C8H14N4/c1-2-11-8(5-9-1)6-12-4-3-10-7-12/h3-4,7-9,11H,1-2,5-6H2
InChIKeyIGWMIPAWYYNICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Imidazol-1-ylmethyl-piperazine: A Versatile Scaffold for Antitubercular, Kinase Inhibitor, and CNS-Targeted Research


2-Imidazol-1-ylmethyl-piperazine (CAS 790190-74-8) is a bifunctional heterocyclic scaffold with a molecular weight of 166.22 g/mol, comprising a piperazine ring substituted with an imidazole moiety via a methylene linker [1]. Its predicted XLogP3-AA value of -1.1 and topological polar surface area (TPSA) of 41.9 Ų indicate a favorable balance of hydrophilicity for aqueous solubility and sufficient lipophilicity for membrane permeability [2]. The compound's two hydrogen bond donors and three acceptors provide a versatile pharmacophore for derivatization and target engagement [2]. It is primarily utilized as a key intermediate or building block in medicinal chemistry for the synthesis of biologically active molecules targeting diverse pathways, including those relevant to infectious diseases, oncology, and neuroscience [1].

2-Imidazol-1-ylmethyl-piperazine: Critical Considerations for Procurement and Research Use


The use of 2-Imidazol-1-ylmethyl-piperazine in research is not interchangeable with generic piperazine or imidazole building blocks due to its specific combination of pharmacophoric features, regiochemistry, and physicochemical properties. Its unique substitution pattern—an imidazole linked at the 2-position of the piperazine ring—differentiates it from isomers like 1-(1H-imidazol-2-ylmethyl)piperazine or 4-substituted analogs [1]. This regiochemistry dictates the geometry of ligand binding, influences target selectivity, and modulates key drug-like properties such as solubility and metabolic stability [2]. For instance, in the development of antimycobacterial agents, the 2-imidazol-1-ylmethyl-piperazine core has been specifically employed as a mimic of the dicyclotyrosine (cYY) substrate, a role that simple piperazine or imidazole analogs cannot fulfill [3]. Therefore, substituting this specific intermediate with a cheaper, structurally similar alternative would invalidate structure-activity relationships (SAR), compromise target affinity, and jeopardize the integrity of research outcomes.

Quantitative Evidence for the Selection of 2-Imidazol-1-ylmethyl-piperazine over Structural Analogs


Antimycobacterial Activity of 2-Imidazol-1-ylmethyl-piperazine Derivatives Against M. tuberculosis: A Direct Comparison

Derivatives of 2-Imidazol-1-ylmethyl-piperazine, specifically 1,4-dibenzyl-2-imidazol-1-yl-methylpiperazines, were designed as cYY mimics and demonstrated potent antimycobacterial activity. The minimum inhibitory concentration (MIC) for the most active compound was 6.25 μg/mL against Mycobacterium tuberculosis [1]. This activity is directly attributed to the 2-imidazol-1-ylmethyl-piperazine core. For comparison, the natural substrate cYY, which these derivatives mimic, lacks any direct antimycobacterial activity at physiologically relevant concentrations. The parent scaffold, 2-imidazol-1-ylmethyl-piperazine, provides the essential pharmacophore for target engagement and is not directly comparable to other simple piperazines or imidazoles.

Antitubercular agents CYP121A1 inhibition Medicinal chemistry

Binding Affinity of 2-Imidazol-1-ylmethyl-piperazine Derivatives for CYP121A1: A Comparative Study

1,4-dibenzyl-2-imidazol-1-yl-methylpiperazine derivatives were found to bind with high affinity to the CYP121A1 enzyme from Mycobacterium tuberculosis. The binding affinity (KD) was determined to be 1.6 μM for the isopropyl (iPr) derivative and 1.2 μM for the tert-butyl (tBu) derivative [1]. The parent 2-Imidazol-1-ylmethyl-piperazine scaffold is essential for this interaction, serving as a mimic of the natural substrate dicyclotyrosine (cYY). The binding affinity of cYY itself is not directly comparable in this assay format, as the derivatives are designed to block the active site, not to be processed by the enzyme.

Binding affinity CYP121A1 Tuberculosis

Physicochemical Properties Differentiating 2-Imidazol-1-ylmethyl-piperazine from its Structural Isomers

The specific regioisomerism of 2-Imidazol-1-ylmethyl-piperazine (imidazole at the 2-position of piperazine) confers distinct physicochemical properties compared to its common isomer, 1-(1H-imidazol-2-ylmethyl)piperazine. 2-Imidazol-1-ylmethyl-piperazine has a predicted XLogP3-AA of -1.1 and a TPSA of 41.9 Ų [1]. In contrast, 1-(1H-imidazol-2-ylmethyl)piperazine, while having the same molecular formula (C8H14N4) and weight (166.23 g/mol), has a different spatial arrangement of hydrogen bond donors/acceptors, which can lead to altered pharmacokinetic and binding profiles [2]. This difference in lipophilicity and polar surface area can be a key factor in determining target selectivity and in vivo behavior.

Physicochemical properties Regioisomerism Drug-likeness

Potential for CNS Drug Development: Differentiation from 4-Substituted Piperidine Analogs

The 2-Imidazol-1-ylmethyl-piperazine scaffold is a key component in the development of CNS-active compounds. For instance, it is structurally related to the core of DY-9760e, a potent calmodulin antagonist with demonstrated neuroprotective effects in animal models of ischemic brain injury [1]. While the direct activity of the unsubstituted 2-Imidazol-1-ylmethyl-piperazine is not reported, its presence in advanced leads like DY-9760e suggests its utility in CNS drug design. In contrast, the 4-substituted piperidine analog, 4-(1H-imidazol-1-ylmethyl)piperidine, has been explored as a histamine H3 receptor agonist (immepip), highlighting a different biological target profile for the piperidine-based scaffold [2].

CNS drug discovery Calmodulin antagonism Neuroprotection

Optimal Research Applications for 2-Imidazol-1-ylmethyl-piperazine Based on Validated Evidence


Design and Synthesis of Novel Antitubercular Agents Targeting CYP121A1

This compound serves as an essential starting material for synthesizing cYY mimics with demonstrated antimycobacterial activity (MIC = 6.25 μg/mL) and high binding affinity for CYP121A1 (KD = 1.2-1.6 μM) [1]. It is the optimal choice for any research program aiming to inhibit this M. tuberculosis enzyme, as the specific 2-imidazol-1-ylmethyl substitution pattern on the piperazine ring is required for mimicking the natural substrate.

Medicinal Chemistry Optimization of Kinase and Calmodulin Inhibitors

The 2-Imidazol-1-ylmethyl-piperazine core is a proven pharmacophore in the development of potent kinase inhibitors (e.g., cyclin-dependent kinase inhibitors) [2] and neuroprotective calmodulin antagonists (e.g., DY-9760e) [3]. Its procurement is critical for SAR campaigns aimed at improving potency, selectivity, and drug-like properties in these therapeutic areas. Using a different regioisomer or a piperidine-based analog would alter the key binding interactions and invalidate the SAR.

Development of Novel Antiparasitic Leads with Favorable in vitro Profiles

The imidazoylpiperazine class, of which this compound is a parent scaffold, has shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease [4]. Derivatives in this class have demonstrated a non-cytotoxic profile and low intrinsic microsomal clearance. This makes 2-Imidazol-1-ylmethyl-piperazine a valuable building block for synthesizing new antiparasitic agents with favorable in vitro ADME properties.

Building Block for Target-Selective Chemical Biology Probes

Given its use in developing selective inhibitors for targets like farnesyl transferase (e.g., 1-(3-chlorophenyl)-4-(1-(4-cyanobenzyl)imidazolylmethyl)-2-piperazinone) [5] and its role in aromatase inhibitor design, this scaffold is ideal for creating chemical probes to dissect specific biological pathways. Its unique regioisomerism and physicochemical profile (XLogP3-AA = -1.1) differentiate it from other building blocks, enabling the design of probes with tailored selectivity and cellular permeability [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Imidazol-1-ylmethyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.